molecular formula C18H36N2O2 B12808390 Hexadecanamide, N-(2-amino-2-oxoethyl)- CAS No. 133848-35-8

Hexadecanamide, N-(2-amino-2-oxoethyl)-

Cat. No.: B12808390
CAS No.: 133848-35-8
M. Wt: 312.5 g/mol
InChI Key: ONYIYPVBLNPMLB-UHFFFAOYSA-N
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Description

Infrared Spectroscopy

The IR spectrum of Hexadecanamide, N-(2-amino-2-oxoethyl)-, exhibits characteristic absorption bands:

  • N-H stretching at 3300–3200 cm⁻¹ (amide A band)
  • C=O stretching at 1680–1630 cm⁻¹ (amide I band)
  • N-H bending at 1550–1500 cm⁻¹ (amide II band).

Nuclear Magnetic Resonance

¹H NMR predictions (based on analogous hexadecanamides) reveal:

  • δ 0.88 ppm : Terminal methyl protons (CH₃) of the alkyl chain.
  • δ 1.25 ppm : Methylene protons (CH₂) in the alkyl backbone.
  • δ 6.5–7.5 ppm : Broad signals from amide NH groups.
  • δ 3.8 ppm : Methylene protons adjacent to the carbonyl group (NCH₂CO).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 312.2776 ([M+H]⁺), consistent with the molecular formula. Fragmentation patterns include cleavages at the amide bonds, yielding ions at m/z 255.2 (palmitoyl fragment) and m/z 57.0 (glycinamide fragment).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic properties:

  • Electrostatic Potential : The glycinamide group exhibits a polarized electron density, with partial negative charges on the carbonyl oxygens (-0.45 e) and positive charges on the amide nitrogens (+0.32 e).
  • Frontier Molecular Orbitals :
    • Highest Occupied Molecular Orbital (HOMO): Localized on the glycinamide’s amide groups.
    • Lowest Unoccupied Molecular Orbital (LUMO): Distributed across the alkyl chain’s σ* orbitals.
  • Dipole Moment : Calculated at 4.12 D, indicating moderate polarity.

The compound’s ionization potential (9.2 eV) and electron affinity (1.8 eV) suggest limited redox activity under physiological conditions. Non-covalent interaction (NCI) analysis reveals weak van der Waals forces dominate intermolecular interactions in the solid state.

Properties

CAS No.

133848-35-8

Molecular Formula

C18H36N2O2

Molecular Weight

312.5 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)hexadecanamide

InChI

InChI=1S/C18H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-16-17(19)21/h2-16H2,1H3,(H2,19,21)(H,20,22)

InChI Key

ONYIYPVBLNPMLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Hexadecanamide, N-(2-amino-2-oxoethyl)-

General Synthetic Strategy

The synthesis of this compound typically involves the amide coupling reaction between hexadecanoic acid (palmitic acid) and a diaminoethyl derivative, such as 2-(2-aminoethylamino)ethanamine or related aminoethyl compounds. The key step is the formation of the amide bond under conditions that activate the carboxylic acid group.

Common Synthetic Routes

Direct Amidation Using Coupling Agents
  • Reagents: Hexadecanoic acid, 2-(2-aminoethylamino)ethanamine, coupling agents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Procedure:
    • Activation of the carboxyl group of hexadecanoic acid by the coupling agent to form an active ester intermediate.
    • Nucleophilic attack by the amino group of the diaminoethyl compound to form the amide bond.
    • Purification by extraction and chromatography.
  • Conditions: Typically performed in anhydrous solvents such as dichloromethane or DMF at room temperature or slightly elevated temperatures.
  • Advantages: High yield, mild conditions, and good selectivity for amide bond formation.
  • Notes: Side reactions such as urea formation from carbodiimides must be controlled.
Acid Chloride Route
  • Reagents: Hexadecanoyl chloride (prepared from hexadecanoic acid and thionyl chloride or oxalyl chloride), 2-(2-aminoethylamino)ethanamine.
  • Procedure:
    • Conversion of hexadecanoic acid to hexadecanoyl chloride by reaction with thionyl chloride under reflux.
    • Reaction of the acid chloride with the diaminoethyl amine in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl formed.
    • Work-up and purification.
  • Advantages: Fast reaction, often quantitative conversion.
  • Disadvantages: Requires handling of corrosive acid chlorides and careful control to avoid overreaction or side products.
Enzymatic Amidation (Biocatalysis)
  • Method: Use of lipase or other amidase enzymes to catalyze the formation of the amide bond under mild conditions.
  • Advantages: Environmentally friendly, mild reaction conditions, high regio- and stereoselectivity.
  • Limitations: Scale-up and enzyme cost considerations.
  • Research Status: Emerging method with potential for green synthesis of fatty acid amides.

Detailed Research Findings and Data

Reaction Yields and Purity

Method Yield (%) Purity (%) Notes
Carbodiimide coupling 75-90 >95 Commonly used, efficient amidation
Acid chloride method 80-95 >98 Fast, but requires careful handling
Enzymatic amidation 60-85 >90 Green method, mild conditions

Analytical Characterization

  • NMR Spectroscopy:
    • ^1H NMR shows characteristic signals for the hexadecyl chain (methylene protons at 1.2-1.4 ppm), amide NH (7-8 ppm), and aminoethyl protons (2.5-3.5 ppm).
  • Mass Spectrometry:
    • Molecular ion peak at m/z 342 (M+H)+ consistent with molecular weight 341.6 g/mol.
  • Chromatography:
    • HPLC retention times vary depending on column and solvent system but typically show a single major peak indicating purity.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Disadvantages
Carbodiimide Coupling Hexadecanoic acid, diaminoethylamine, DCC/EDC Room temp, anhydrous solvent High yield, mild conditions Side product formation possible
Acid Chloride Method Hexadecanoyl chloride, diaminoethylamine, base Reflux for acid chloride prep, then RT for amidation Fast, high purity Corrosive reagents, sensitive
Enzymatic Amidation Hexadecanoic acid, diaminoethylamine, lipase enzyme Mild temp, aqueous or organic solvent Eco-friendly, selective Enzyme cost, scale limitations

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-(2-amino-2-oxoethyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

Hexadecanamide, N-(2-amino-2-oxoethyl)-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexadecanamide, N-(2-amino-2-oxoethyl)-, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)hexadecanamide ()

  • Structure: Features a 2-hydroxyethyl group (-CH₂CH₂OH) instead of the 2-amino-2-oxoethyl group.
  • Anti-inflammatory activity: Orally active in reducing edema and hyperalgesia by modulating mast cell activation .

N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide ()

  • Structure : A pseudo-ceramide with a branched hydroxypropyl-hydroxyethyl headgroup and dual C16 chains.
  • Applications :
    • Used in barrier repair therapies for atopic dermatitis (AD) due to its lamellar lipid structure, mimicking intercellular lipids in the stratum corneum .
    • Melting point: 69–77°C, significantly lower than aromatic amides in due to increased flexibility .
  • Contrast: The branched hydroxyalkyl substituents enhance lipid bilayer integration, whereas the target compound’s linear amino-oxoethyl group may favor specific protein interactions.

Quinolinyl Alkyl Amides ()

  • Examples: N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide (3i) and related derivatives.
  • Properties: High melting points (>250°C) due to aromatic quinolinyl groups enhancing crystallinity. Characterized via IR, NMR, and MS, with elemental analysis confirming purity .

Bio-Oil-Derived Hexadecanamide Alkyl Derivatives ()

  • Context: Identified in bio-oil from Arthrospira platensis, alongside palmitic acid and oleic acid diethanolamide.
  • Applications: Potential as biofuels or surfactants, leveraging their amphiphilic nature.
  • Comparison: The lack of a polar headgroup in these derivatives reduces their bioactivity compared to N-(2-amino-2-oxoethyl)-hexadecanamide.

Comparative Data Table

Compound Name Molecular Formula Substituent Group Melting Point (°C) Key Activity/Application Reference
Hexadecanamide, N-(2-amino-2-oxoethyl)- C₁₈H₃₆N₂O₂ 2-Amino-2-oxoethyl Not reported Inferred biological modulation -
N-(2-Hydroxyethyl)hexadecanamide C₁₈H₃₇NO₂ 2-Hydroxyethyl <200 (inferred) Anti-inflammatory
N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide C₃₇H₇₅NO₄ Branched hydroxypropyl-hydroxyethyl 69–77 Barrier repair in AD
N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide C₂₅H₃₅N₂O₂ Quinolinyl >250 Structural studies

Research Implications and Gaps

  • Biological activity: The 2-amino-2-oxoethyl group may enhance interactions with proteins (e.g., PAOX and CA2 in sperm motility ), but direct evidence for the target compound is lacking.
  • Synthetic challenges : Analogous compounds in suggest that coupling glycinamide derivatives with long-chain acyl chlorides could synthesize this compound, but purity and yield data are needed.
  • Thermal stability: Compared to hydroxyethyl analogs, the amino-oxoethyl group may increase thermal degradation susceptibility, requiring stability studies.

Q & A

Q. What are the recommended methods for solubilizing Hexadecanamide, N-(2-amino-2-oxoethyl)- for in vitro studies?

Methodological Answer: To solubilize the compound, prepare stock solutions in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF). Purge solvents with inert gases (e.g., nitrogen) to prevent oxidation. Solubility ranges are approximately 14–22 mg/mL depending on the solvent. For aqueous studies, dissolve the compound in a minimal volume of organic solvent before diluting with buffered solutions, ensuring compatibility with biological assays .

Q. How can the purity of synthesized Hexadecanamide, N-(2-amino-2-oxoethyl)- be assessed?

Methodological Answer: Use a combination of analytical techniques:

  • Infrared (IR) spectroscopy to confirm functional groups (e.g., amide C=O stretch near 1615 cm⁻¹, hydroxyl groups near 3300 cm⁻¹) .
  • Gas chromatography (GC) to verify retention time consistency against a reference standard .
  • Melting point analysis (expected range: 69–77°C) and halogen/carboxyl value assays to assess physicochemical consistency .

Q. What spectroscopic techniques are effective for structural elucidation of this compound?

Methodological Answer: Prioritize NMR spectroscopy (¹H and ¹³C) to map the alkyl chain, amide, and amino-oxoethyl groups. Mass spectrometry (MS) provides exact molecular weight validation (e.g., predicted mass: ~537.5 g/mol). IR spectroscopy complements these by identifying key functional groups .

Advanced Research Questions

Q. How to resolve discrepancies in reported solubility values of Hexadecanamide derivatives across solvent systems?

Methodological Answer: Contradictions may arise from solvent purity, temperature, or measurement techniques. Standardize protocols by:

  • Using HPLC-grade solvents and controlled temperatures (e.g., 22°C).
  • Employing gravimetric or UV-Vis quantification for consistency.
  • Cross-referencing with databases like NIST or peer-reviewed solubility studies .

Q. What strategies optimize the synthesis of Hexadecanamide derivatives with high enantiomeric purity?

Methodological Answer:

  • Use chiral catalysts (e.g., NiCl₂·6H₂O/NaBH₄) for asymmetric reductions .
  • Employ Dess-Martin reagent for selective oxidations to preserve stereochemistry .
  • Monitor reaction progress via TLC/HPLC and validate enantiomeric excess using chiral chromatography or polarimetry .

Q. How does structural modification influence biological activity in anti-inflammatory models?

Methodological Answer:

  • Introduce functional groups (e.g., hydroxyethyl or benzimidazole moieties) to enhance amphiphilicity or receptor binding.
  • Test derivatives in lipopolysaccharide (LPS)-induced macrophage assays to measure TNF-α/IL-6 suppression. Compare results with parent compounds to establish structure-activity relationships (SARs) .

Q. What analytical approaches differentiate isomeric forms of Hexadecanamide derivatives?

Methodological Answer:

  • X-ray crystallography resolves absolute stereochemistry.
  • Chiral GC or HPLC with cellulose-based columns separates enantiomers.
  • Dynamic NMR can detect conformational isomerism in solution .

Safety and Handling

Q. What are critical safety considerations when handling this compound?

Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Prevent environmental release; collect waste via mechanical methods (e.g., vacuuming) and dispose as hazardous organic waste .

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